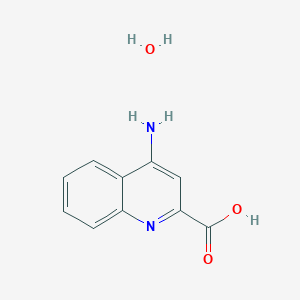

4-Aminoquinoline-2-carboxylic acid;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

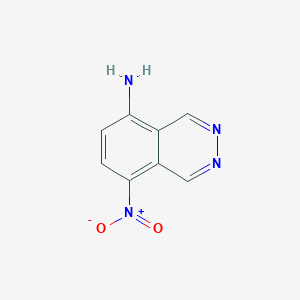

4-Aminoquinoline-2-carboxylic acid;hydrate is a compound that belongs to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The 4-aminoquinoline moiety has been a focal point in medicinal chemistry due to its significant therapeutic potential .

Vorbereitungsmethoden

The synthesis of 4-aminoquinoline-2-carboxylic acid;hydrate can be achieved through various methods. One common approach involves the use of enaminones as replacements for 1,3-dicarbinols, which improves the yield and practicality of the synthesis . Another method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst, which provides an efficient, cost-effective, and environmentally benign protocol for the synthesis of quinoline derivatives .

Analyse Chemischer Reaktionen

4-Aminoquinoline-2-carboxylic acid;hydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dilute hydrochloric acid and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, using dilute hydrochloric acid can yield quinoline-4-carboxylic acid in good to excellent yields .

Wissenschaftliche Forschungsanwendungen

4-Aminoquinoline-2-carboxylic acid;hydrate has a wide range of scientific research applications. It is used in synthetic chemistry as an intermediate for the synthesis of other biologically active compounds . In biology and medicine, it has been explored for its antimalarial, anticancer, antitubercular, and antiviral properties . Additionally, it has applications in the treatment of neurobiological disorders due to its antiexcitotoxic and anticonvulsant activities .

Wirkmechanismus

The mechanism of action of 4-aminoquinoline-2-carboxylic acid;hydrate involves its interaction with molecular targets and pathways. For instance, in the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s effectiveness is also partly dependent on its accumulation in the acidic digestive vacuole of the parasite .

Vergleich Mit ähnlichen Verbindungen

4-Aminoquinoline-2-carboxylic acid;hydrate can be compared with other similar compounds such as chloroquine, amodiaquine, and hydroxyquinoline . These compounds share the 4-aminoquinoline moiety and exhibit similar pharmacological properties. each compound has unique features that distinguish it from the others. For example, chloroquine and amodiaquine have been widely used as antimalarial drugs, but their effectiveness has diminished due to the emergence of drug-resistant strains . Hydroxyquinoline, on the other hand, has been explored for its anticancer and antiviral activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific research applications. Its diverse pharmacological properties, efficient synthesis methods, and unique mechanism of action make it a valuable compound in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer |

189885-75-4 |

|---|---|

Molekularformel |

C10H10N2O3 |

Molekulargewicht |

206.20 g/mol |

IUPAC-Name |

4-aminoquinoline-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C10H8N2O2.H2O/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8;/h1-5H,(H2,11,12)(H,13,14);1H2 |

InChI-Schlüssel |

YIVOHSJXFKTQJO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N.O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)

![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)

![2-[2-(4-Bromophenyl)ethenyl]-1,4-dimethoxybenzene](/img/structure/B14244132.png)

![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)

![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)